2,2,6,6-Tetramethyl-4-piperidone hydrate

Übersicht

Beschreibung

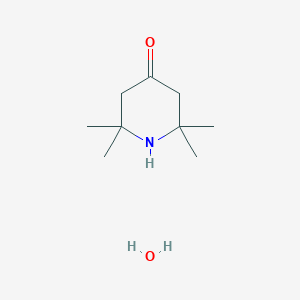

2,2,6,6-Tetramethyl-4-piperidone hydrate, also known as triacetonamine monohydrate, is a chemical compound with the molecular formula C9H19NO2. It is a derivative of piperidone and is characterized by the presence of four methyl groups attached to the piperidone ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and polymer stabilizers .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,2,6,6-Tetramethyl-4-piperidone hydrate can be synthesized through the reaction of acetone with ammonia and ammonium chloride. The reaction is typically carried out in an autoclave at temperatures ranging from 60°C to 65°C for about six hours . The resulting product is then purified through recrystallization from solvents such as ethanol, acetonitrile, or a mixture of acetone and methanol .

Industrial Production Methods

In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,2,6,6-Tetramethyl-4-piperidone hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-oxo-TEMPO, a stable paramagnetic compound.

Reduction: The compound can be reduced to form 2,2,6,6-Tetramethyl-4-piperidinol.

Substitution: It can undergo substitution reactions with various nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxone and molecular oxygen.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under mild to moderate conditions.

Major Products Formed

Oxidation: 4-oxo-TEMPO.

Reduction: 2,2,6,6-Tetramethyl-4-piperidinol.

Substitution: Various substituted piperidone derivatives.

Wissenschaftliche Forschungsanwendungen

Hindered Amine Light Stabilizers (HALS)

One of the primary applications of 2,2,6,6-tetramethyl-4-piperidone hydrate is in the production of hindered amine light stabilizers. These stabilizers are crucial for enhancing the durability and longevity of polymers exposed to UV radiation. The synthesis process typically involves the transformation of 2,2,6,6-tetramethyl-4-piperidone into various derivatives such as:

- 2,2,6,6-Tetramethyl-4-piperidinol

- 2,2,6,6-Tetramethyl-4-piperidinamine

- N-Alkyl derivatives of 2,2,6,6-tetramethyl-4-piperidinamine

These derivatives are synthesized through chemical modifications including reduction and alkylation processes . The HALS derived from this compound are known for their effectiveness in preventing polymer degradation due to UV exposure.

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves as an important intermediate in the synthesis of various therapeutic agents. Its structure allows for modifications that can lead to compounds with biological activity. For instance:

- Antioxidants : The compound can be modified to produce antioxidants that protect cells from oxidative stress.

- Antimicrobial Agents : Derivatives have been explored for their potential antimicrobial properties.

The versatility of this compound makes it a valuable building block in drug development .

Organic Synthesis Reagent

As a reagent in organic synthesis, this compound is employed in various reactions due to its nucleophilic properties. It can participate in:

- Condensation Reactions : Useful in forming larger molecular structures.

- Hydrogenation Processes : It can be reduced to form other useful compounds such as 2,2,6,6-tetramethyl-4-piperidinol which is also a precursor for HALS .

Case Studies and Research Findings

Several studies highlight the effectiveness and applications of this compound:

-

Synthesis of Hindered Amine Light Stabilizers : Research demonstrates that derivatives synthesized from this compound significantly enhance lightfastness in polymers compared to non-stabilized counterparts .

Compound Type Synthesis Method Application Hindered Amine Light Stabilizers Reduction and alkylation Protects polymers from UV degradation - Pharmaceutical Development : A study indicated that modifications of this compound led to compounds with promising antioxidant properties suitable for therapeutic applications .

- Organic Synthesis : Continuous processes involving this compound have been developed to improve efficiency in producing related compounds needed for various chemical reactions .

Safety and Environmental Impact

While this compound has valuable applications, it is essential to consider its safety profile. The compound is classified as toxic to aquatic life and may cause serious eye damage; hence proper handling and disposal methods must be employed to mitigate environmental risks .

Wirkmechanismus

The mechanism of action of 2,2,6,6-Tetramethyl-4-piperidone hydrate involves its ability to participate in redox reactions. It can act as both an oxidizing and reducing agent, depending on the reaction conditions. The compound’s molecular targets include various enzymes and proteins involved in oxidative phosphorylation and electron transport chains . Its effects are mediated through the formation of stable free radicals and reactive oxygen species .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,2,6,6-Tetramethyl-4-piperidinol: A reduction product of 2,2,6,6-Tetramethyl-4-piperidone hydrate.

4-oxo-TEMPO: An oxidation product of this compound.

2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features.

Uniqueness

This compound is unique due to its versatility in undergoing various chemical reactions and its wide range of applications in different fields. Its ability to form stable free radicals and participate in redox reactions makes it particularly valuable in scientific research and industrial applications .

Biologische Aktivität

2,2,6,6-Tetramethyl-4-piperidone hydrate (CAS Number: 10581-38-1) is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential applications in medicinal chemistry and biochemistry.

Chemical Structure and Properties

This compound is a cyclic amine with the following chemical structure:

- Molecular Formula : C10H19NO

- Molecular Weight : 171.27 g/mol

The compound exists in a hydrated form, which influences its solubility and biological interactions.

Antiproliferative Effects

Research has indicated that this compound exhibits antiproliferative properties. It has been shown to inhibit the growth of various cancer cell lines, suggesting potential as a chemotherapeutic agent. The mechanism involves the disruption of cellular metabolism and signaling pathways essential for cell proliferation.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been noted to inhibit phospholipase C activity, which plays a crucial role in signal transduction pathways .

- Reactive Oxygen Species (ROS) Modulation : It may influence oxidative stress levels within cells by modulating the production of ROS, thereby affecting cell survival and apoptosis processes.

Case Studies and Experimental Data

- Cancer Cell Line Studies : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability across several cancer types. The half-maximal inhibitory concentration (IC50) values were determined to be in the low micromolar range for breast and lung carcinoma cell lines.

- Animal Model Experiments : In vivo studies using murine models have shown that administration of this compound leads to reduced tumor growth rates compared to control groups. These findings support its potential use in cancer therapeutics .

Comparative Biological Activity Table

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for its application in medicine:

- Absorption : The compound is readily absorbed when administered orally or via injection.

- Distribution : It shows a favorable distribution profile across various tissues.

- Metabolism : Metabolic pathways involve oxidative processes leading to various metabolites that may also exhibit biological activity.

- Toxicity Profile : Preliminary studies suggest a low toxicity profile at therapeutic doses; however, further studies are needed to establish safety margins conclusively.

Eigenschaften

IUPAC Name |

2,2,6,6-tetramethylpiperidin-4-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO.H2O/c1-8(2)5-7(11)6-9(3,4)10-8;/h10H,5-6H2,1-4H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFDODBGIDPNFEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CC(N1)(C)C)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625463 | |

| Record name | 2,2,6,6-Tetramethylpiperidin-4-one--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10581-38-1 | |

| Record name | 2,2,6,6-Tetramethylpiperidin-4-one--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.